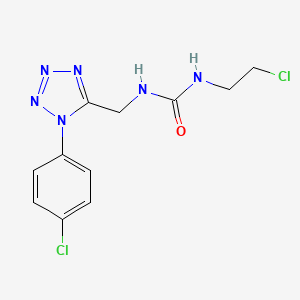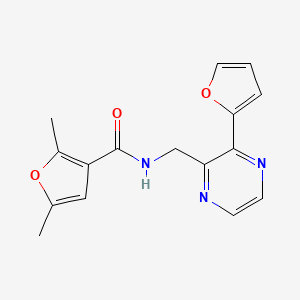
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fungicidal Applications
Research on pyrazine-3-carboxamides and furan-3-carboxamides, which share structural similarities with the compound of interest, has demonstrated high activity against diseases such as Botrytis cinerea, indicating potential fungicidal applications. These studies suggest that modifications in the furan and pyrazine moieties can significantly impact biological activity against fungal pathogens (Masatsugu et al., 2010).
Amplification of Antibiotics
Compounds with pyrazin-2'-yl substituents have been explored for their role in amplifying the effects of antibiotics like phleomycin against Escherichia coli. This research highlights the potential of pyrazine derivatives in enhancing antibiotic efficacy, which could be a valuable property in the development of new antimicrobial strategies (D. J. Brown & W. Cowden, 1982).
Antiprotozoal Therapy
Studies on compounds containing furan and pyrazine units, similar to the compound , have shown promise in antiprotozoal therapy. For instance, specific modifications in these structures led to significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (M. Ismail et al., 2004).
Synthesis and Recyclization Studies
Research involving the synthesis and recyclization of compounds with furan-3-carboxamide structures has contributed to the development of new chemical entities with potential analgesic properties. Such studies not only enhance our understanding of the chemical behavior of these compounds but also open pathways for the discovery of new therapeutic agents (S. Igidov et al., 2022).
Propiedades
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-12(11(2)22-10)16(20)19-9-13-15(18-6-5-17-13)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWCZBRCMLPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
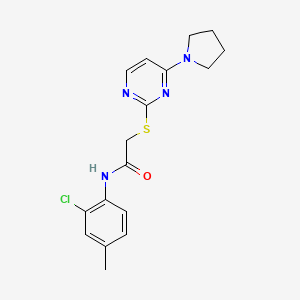
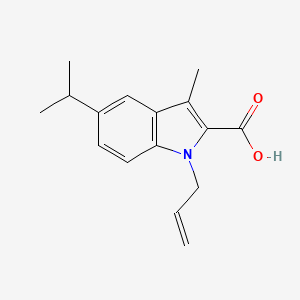
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
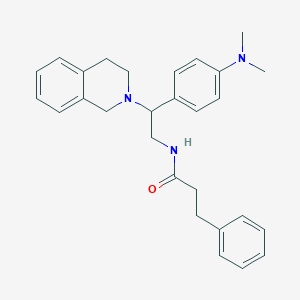
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)
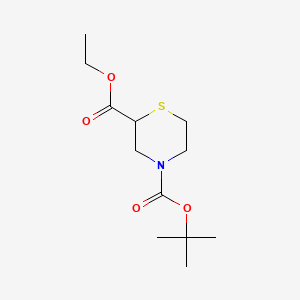
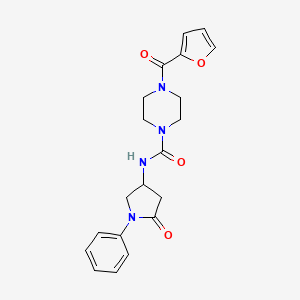
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
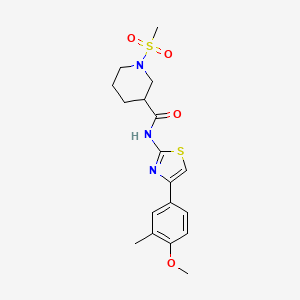
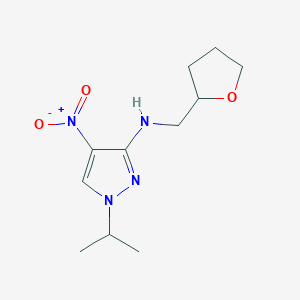
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
